Stereochemical Identity vs. Closest Stereoisomer
This compound is characterized by a specific (1S,3S,5R)-rel configuration on the bicyclo[3.2.1]octane core, which orients the 3-hydroxyl group in a distinct spatial position compared to its closest stereoisomer, (1S,3R,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol (CAS 91109-38-5) [1]. The target compound has a computed topological polar surface area of 38.7 Ų [1], a value that quantifies the hydrogen-bonding capacity available for interactions. While experimental data isolating the impact of this single stereochemical change is absent from the public literature, class-level inference from rigid spiro systems indicates that such changes can alter binding poses and recognition events.
| Evidence Dimension | Stereochemical configuration at the 3-position |
|---|---|
| Target Compound Data | (1S,3S,5R)-rel configuration; TPSA 38.7 Ų [1] |
| Comparator Or Baseline | (1S,3R,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol (CAS 91109-38-5); TPSA is identical as it is a stereoisomer, but spatial hydroxyl orientation differs. |
| Quantified Difference | Stereochemical inversion at C-3; no direct quantitative comparative data available. |
| Conditions | In silico computed properties; no comparative experimental assay identified. |
Why This Matters
A single stereocenter inversion can drastically alter a molecule's ability to engage in specific hydrogen bonds or fit into a chiral pocket, making stereochemical purity a critical procurement specification.
- [1] PubChem. Compound Summary for CID 13237372: Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13237372 (Accessed April 30, 2026). View Source
